

Application Notes and Protocols for ALV2 in In-Vivo Mouse Models

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Compound of Interest

Compound Name: ALV2

Cat. No.: B10827672

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Introduction

ALV2 is a potent and selective molecular glue degrader of the transcription factor Helios (IKZF2). By inducing the proximity of Helios to the E3 ubiquitin ligase Cereblon (CRBN), **ALV2** triggers the ubiquitination and subsequent proteasomal degradation of Helios. This mechanism of action makes **ALV2** a valuable tool for studying the role of Helios in various biological processes, particularly in the context of cancer immunotherapy. Helios is a critical factor for maintaining the stability and suppressive function of regulatory T cells (Tregs), which often infiltrate tumors and dampen the anti-tumor immune response.^{[1][2]} The degradation of Helios can destabilize Tregs, leading to a reduction in their suppressive activity and potentially enhancing anti-tumor immunity.^{[1][3]}

These application notes provide detailed protocols for the dosage and administration of **ALV2** in in-vivo mouse models, based on currently available preclinical data.

Data Presentation

Table 1: In-Vivo Dosage and Administration of ALV2 in Mice

Parameter	Details	Reference
Compound	ALV2 (Helios/IKZF2 Degradar)	[1][4]
Mouse Model	CrbnI391V/I391V	[4]
Dosage	100 mg/kg	[4]
Administration Route	Intraperitoneal (i.p.)	[4]
Dosing Schedule	Twice daily for 7 days	[4]
Vehicle Formulation	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[4]

Note: The use of CrbnI391V/I391V mice is crucial as murine Cereblon (Crbn) possesses a key amino acid difference (Isoleucine at position 391) compared to human CRBN (Valine at position 391), rendering it insensitive to **ALV2** and other similar molecular glue degraders. The I391V mutation in the mouse Crbn gene "humanizes" it, allowing for the in-vivo evaluation of these compounds.

Table 2: Pharmacodynamic Effects of ALV2 in CrbnI391V/I391V Mice

Biomarker	Effect	Tissue	Reference
Helios (IKZF2)	Reduced protein levels	Splenic CD4+FoxP3+ Tregs	[4]
Ikaros (IKZF1)	No significant change	Splenic CD4+FoxP3+ Tregs	[4]

Note: Specific pharmacokinetic and comprehensive toxicity data for **ALV2** in mice are not publicly available at this time. Researchers should perform independent pharmacokinetic and toxicity studies to determine the optimal dosing regimen and safety profile for their specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of ALV2 Formulation for In-Vivo Administration

Materials:

- **ALV2** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80 (Polysorbate 80), sterile
- Saline (0.9% NaCl), sterile
- Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
- Vortex mixer
- Sterile syringes and needles

Procedure:

- Calculate the required amount of **ALV2**: Based on the number of mice and the target dose of 100 mg/kg, calculate the total mass of **ALV2** needed.
- Prepare the vehicle solution: In a sterile conical tube, prepare the vehicle by mixing the components in the following proportions:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline

- Dissolve **ALV2** in DMSO: First, dissolve the calculated amount of **ALV2** powder in the required volume of DMSO. Vortex thoroughly to ensure complete dissolution.
- Add PEG300 and Tween-80: To the **ALV2**/DMSO solution, add the corresponding volumes of PEG300 and Tween-80. Vortex again until the solution is homogenous.
- Add Saline: Finally, add the saline to the mixture and vortex thoroughly to create a uniform suspension.
- Storage: The formulation should be prepared fresh before each use. If temporary storage is necessary, it should be kept at 4°C and protected from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.

Protocol 2: Intraperitoneal (i.p.) Administration of **ALV2** in Mice

Materials:

- Prepared **ALV2** formulation
- CrbnI391V/I391V mice
- Sterile insulin syringes with a 27-30 gauge needle
- 70% ethanol
- Appropriate personal protective equipment (PPE)

Procedure:

- Animal Handling: Acclimatize the mice to the experimental conditions. Handle the animals gently to minimize stress.
- Dose Calculation: Weigh each mouse accurately before administration to calculate the precise volume of the **ALV2** formulation to be injected. The injection volume should typically be in the range of 100-200 µL for a 20-25 g mouse.

- **Restraint:** Restrain the mouse securely. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders. Turn the mouse over to expose its abdomen.
- **Injection Site:** The preferred site for i.p. injection is the lower right or left quadrant of the abdomen.^{[5][6]} This location helps to avoid puncturing the cecum, bladder, or other internal organs.
- **Injection:**
 - Swab the injection site with 70% ethanol.
 - Insert the needle at a 15-20 degree angle into the peritoneal cavity.^[6]
 - Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any colored fluid is aspirated, discard the syringe and prepare a new one.
 - Slowly inject the calculated volume of the **ALV2** formulation.
 - Withdraw the needle and return the mouse to its cage.
- **Monitoring:** Observe the mice for any signs of distress or adverse reactions following the injection. Monitor the animals regularly throughout the course of the study.

Protocol 3: Pharmacodynamic Analysis of Helios Degradation

Materials:

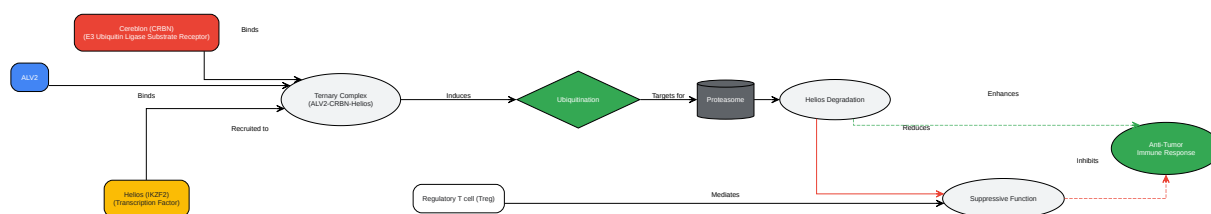
- Spleens from treated and vehicle control mice
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)
- Antibodies for flow cytometry (e.g., anti-CD4, anti-FoxP3, anti-Helios)
- Fixation/Permeabilization buffers

- Flow cytometer

Procedure:

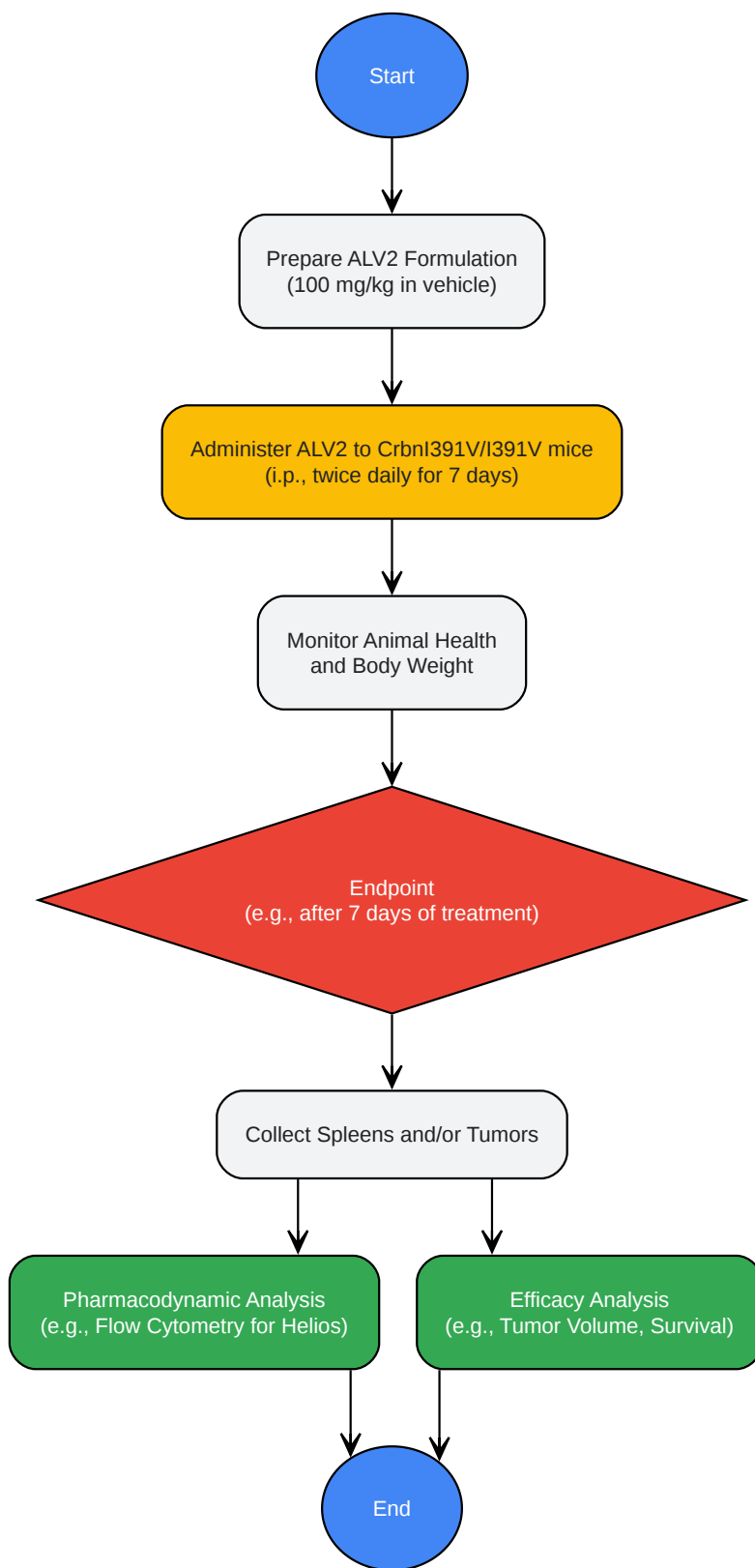
- Tissue Collection: At the desired time point after the final dose of **ALV2**, euthanize the mice and harvest the spleens.
- Single-Cell Suspension: Prepare a single-cell suspension from the spleens by mechanical dissociation through a 70 µm cell strainer.
- Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.
- Cell Staining:
 - Wash the cells with FACS buffer.
 - Perform surface staining for CD4.
 - Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
 - Perform intracellular staining for FoxP3 and Helios.
- Flow Cytometry: Acquire the stained cells on a flow cytometer.
- Data Analysis: Analyze the data to determine the percentage of Helios-positive cells within the CD4+FoxP3+ Treg population in the **ALV2**-treated group compared to the vehicle-treated group.

Mandatory Visualizations



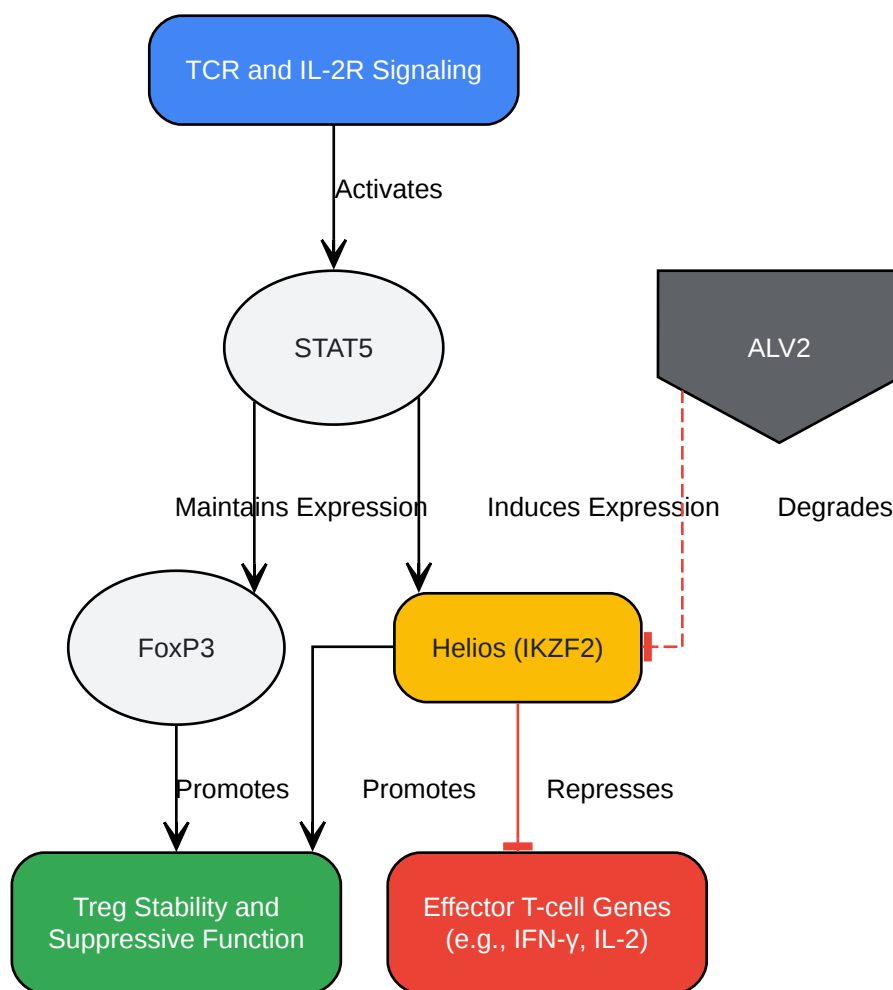
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Caption: Mechanism of **ALV2**-mediated Helios degradation and its impact on immune response.



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Caption: General experimental workflow for in-vivo studies with **ALV2** in mice.



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Caption: Simplified signaling pathway of Helios in regulatory T cells.

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